BenchChemオンラインストアへようこそ!

3-(4-nitro-1H-imidazol-1-yl)pyridine

Antimicrobial susceptibility testing Nitroimidazole mechanism of action Drug discovery control compounds

3-(4-Nitro-1H-imidazol-1-yl)pyridine (CAS 137986-65-3, molecular formula C8H6N4O2) is a heterocyclic compound composed of a 4-nitroimidazole core N-linked to the 3-position of a pyridine ring. This compound belongs to the broader nitroimidazole class, which is widely studied for antimicrobial and antiparasitic applications.

Molecular Formula C8H6N4O2
Molecular Weight 190.162
CAS No. 137986-65-3
Cat. No. B2447289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-nitro-1H-imidazol-1-yl)pyridine
CAS137986-65-3
Molecular FormulaC8H6N4O2
Molecular Weight190.162
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H
InChIKeyIAIVBKSPCXLSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitro-1H-imidazol-1-yl)pyridine (CAS 137986-65-3): Core Structural Profile and Pharmacological Baseline for Research Procurement


3-(4-Nitro-1H-imidazol-1-yl)pyridine (CAS 137986-65-3, molecular formula C8H6N4O2) is a heterocyclic compound composed of a 4-nitroimidazole core N-linked to the 3-position of a pyridine ring . This compound belongs to the broader nitroimidazole class, which is widely studied for antimicrobial and antiparasitic applications. However, a critical pharmacological baseline for procurement decision-making is the well-documented disparity in antimicrobial potency between 4-nitroimidazoles and the clinically established 2-nitroimidazole and 5-nitroimidazole congeners [1].

Why 3-(4-Nitro-1H-imidazol-1-yl)pyridine Cannot Be Substituted with Metronidazole or 2-Nitroimidazole Analogs: A Data-Driven Procurement Rationale


Generic substitution between nitroimidazole analogs is scientifically unsound due to fundamental differences in reduction potential and regiochemistry that dictate target engagement. Studies have demonstrated that the value of dipole moments can be used to discriminate between active 2-nitro and 5-nitroimidazoles and inactive 4-nitroimidazoles, underscoring that the 4-nitro substitution pattern confers a distinct electronic profile that diverges sharply from the clinically validated 2-nitro and 5-nitro isomers [1]. Consequently, 3-(4-nitro-1H-imidazol-1-yl)pyridine serves a fundamentally different purpose in research settings—either as a negative control for validating nitroreductase-dependent mechanisms or as a synthetic scaffold for generating novel derivatives—and cannot be interchanged with therapeutically active nitroimidazoles without invalidating experimental outcomes.

Quantitative Evidence Guide: Differentiating 3-(4-Nitro-1H-imidazol-1-yl)pyridine from Clinically Active Nitroimidazole Classes


Intrinsic Antimicrobial Activity Deficit: 4-Nitroimidazole Core as a Non-Antibacterial Comparator

The 4-nitroimidazole core, which defines the target compound's structural class, lacks the intrinsic antibacterial activity characteristic of 2-nitroimidazole and 5-nitroimidazole clinical agents. Physicochemical studies have established that dipole moment measurements can effectively discriminate between active 2-nitro and 5-nitroimidazoles and inactive 4-nitroimidazoles [1]. This represents a class-level property: while specific MIC data for 3-(4-nitro-1H-imidazol-1-yl)pyridine is not available, the 4-nitro substitution pattern is consistently associated with lack of antimicrobial efficacy.

Antimicrobial susceptibility testing Nitroimidazole mechanism of action Drug discovery control compounds

Antileishmanial Activity of 4-Nitroimidazole Core: Quantitative IC50 Comparison Against L. donovani Amastigotes

In a systematic evaluation of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, the compound bearing a 4-nitroimidazole moiety (compound 7c) demonstrated considerable anti-axenic amastigote activity with an IC50 of 2.70 ± 0.42 μM against Leishmania donovani [1]. While the target compound is a simpler pyridyl-substituted 4-nitroimidazole without the benzofuranone extension, the 4-nitroimidazole core itself contributes to this antiparasitic potential, though 5-nitroimidazole analogs in the same series exhibited approximately 17- to 88-fold superior potency [1][2].

Antileishmanial drug discovery Neglected tropical diseases Nitroimidazole scaffold optimization

Hypoxic Cell Radiosensitization: SER Values of 4-Nitroimidazole Scaffolds vs. Clinical Comparators

4-Nitroimidazole-containing compounds have been characterized as radiosensitizers of hypoxic mammalian cells. A ruthenium complex bearing 4-nitroimidazole ligands (RuCl2(DMSO)2(4-nitroimidazole)2) produced a sensitizer enhancement ratio (SER) of 1.6 at 200 μM in hypoxic Chinese hamster ovary (CHO) cells, without sensitizing oxic cells [1]. Additionally, 4-nitroimidazole-phenanthridine conjugates display SER values of approximately 2 despite low reduction potentials (-551 mV) [2]. This supports the 4-nitroimidazole core as a viable radiosensitizer scaffold distinct from 2-nitroimidazole agents such as misonidazole.

Radiation oncology Hypoxia-targeted therapy Radiosensitizer development

Anticancer Activity of 4-Nitroimidazole Derivatives: IC50 Values Against Cancer Cell Lines

Recent studies on 4-nitroimidazole analogs have identified compounds with notable antiproliferative activity. Novel 4-nitroimidazole derivative 17 demonstrated IC50 values in the low micromolar range across multiple human cancer cell lines, while compound 11 exhibited IC50 values ranging from 8.60 to 64.0 μM against a selection of cancer cell lines [1][2]. Separately, isoxazole-tethered 4-nitroimidazole compounds (9a, 9j, 9k, 9o) showed IC50 values as low as 0.012–0.052 μM against MCF-7 breast cancer cells [3].

Cancer drug discovery Antiproliferative screening Nitroimidazole medicinal chemistry

High-Value Application Scenarios for Procuring 3-(4-Nitro-1H-imidazol-1-yl)pyridine in Research and Drug Discovery


Negative Control in Nitroreductase-Dependent Prodrug Activation Assays

Given the class-level evidence that 4-nitroimidazoles lack the antibacterial activity associated with 2-nitro and 5-nitroimidazoles, 3-(4-nitro-1H-imidazol-1-yl)pyridine is ideally suited as a negative control compound in studies investigating nitroreductase (NTR)-mediated prodrug activation mechanisms [1]. Researchers can use this compound to validate that observed antimicrobial or cytotoxic effects are specifically attributable to NTR-catalyzed reduction of the nitro group, rather than off-target activity of the heterocyclic scaffold.

Scaffold for Structure-Activity Relationship (SAR) Studies in Antileishmanial Drug Discovery

With documented antileishmanial activity of 4-nitroimidazole-containing analogs (IC50 = 2.70 μM against L. donovani amastigotes), this compound provides a defined starting point for SAR exploration [1]. The pyridyl substitution at the 3-position offers a vector for further functionalization to optimize potency, selectivity, and pharmacokinetic properties relative to 5-nitroimidazole comparators that exhibit 17- to 88-fold greater activity.

Synthetic Intermediate for Hypoxia-Selective Radiosensitizer Development

The established radiosensitization capacity of 4-nitroimidazole scaffolds (SER values of 1.6–2 in hypoxic CHO cells) supports the use of 3-(4-nitro-1H-imidazol-1-yl)pyridine as a building block for novel hypoxia-targeted therapeutic and imaging agents [1][2]. The compound's distinct reduction potential differentiates it from 2-nitroimidazole-based clinical candidates, offering a complementary scaffold for laboratories developing next-generation radiosensitizers.

Lead Generation Scaffold for Anticancer Medicinal Chemistry Programs

The demonstrated antiproliferative activity of 4-nitroimidazole derivatives (IC50 values ranging from low micromolar to sub-nanomolar against various cancer cell lines) validates this compound class for oncology-focused drug discovery [1][2]. 3-(4-Nitro-1H-imidazol-1-yl)pyridine provides a versatile core structure for systematic derivatization aimed at improving potency and selectivity against specific cancer targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-nitro-1H-imidazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.